molecular formula C8H9N3O2 B15206556 (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol

(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol

Cat. No.: B15206556
M. Wt: 179.18 g/mol
InChI Key: FGKPMNXROUPKLF-UHFFFAOYSA-N
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Description

(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a methanol group attached to the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The imidazo[1,2-a]pyrazine core can also interact with nucleic acids or proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both methoxy and methanol groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(5-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol

InChI

InChI=1S/C8H9N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-4,12H,5H2,1H3

InChI Key

FGKPMNXROUPKLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC(=CN12)CO

Origin of Product

United States

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